Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside

Description

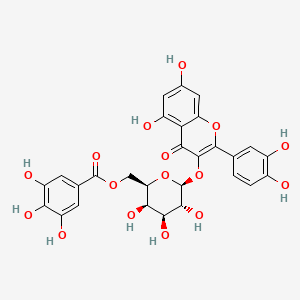

Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (Q3G6G) is a flavonoid glycoside characterized by a quercetin aglycone linked to a galactopyranose moiety acylated with a galloyl group at the C-6'' position. This compound is isolated from plants such as Psidium guajava, Hypericum perforatum, and Euphorbia lunulata . Its structure confers unique bioactivities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties, making it a focus of pharmacological research .

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O16/c29-11-6-14(32)19-17(7-11)42-25(9-1-2-12(30)13(31)3-9)26(22(19)37)44-28-24(39)23(38)21(36)18(43-28)8-41-27(40)10-4-15(33)20(35)16(34)5-10/h1-7,18,21,23-24,28-36,38-39H,8H2/t18-,21+,23+,24-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQQLXJREAGPHS-OJWSHTDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971957 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(3,4,5-trihydroxybenzoyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53171-28-1, 56508-10-2 | |

| Record name | Quercetin 3-(6-O-galloylgalactoside) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053171281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(3,4,5-trihydroxybenzoyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent Extraction

Plant material (e.g., leaves, roots) is dried, powdered, and subjected to sequential solvent extraction. A study on Myrcia bella utilized 70% ethanol (v/v) at 60°C for 2 hours, yielding a crude extract rich in flavonoid glycosides. Partitioning with ethyl acetate and water further enriched the glycoside fraction, with Q3G6G concentrated in the aqueous phase due to its polar galloyl moiety.

Chromatographic Purification

The extract is purified using column chromatography. Sephadex LH-20 and C18 reverse-phase columns are commonly employed. For instance, a combination of Sephadex LH-20 (methanol:water gradients) and preparative HPLC (C18 column, acetonitrile:water with 0.1% formic acid) achieved 95% purity for Q3G6G.

Table 1: Extraction and Purification Parameters for Q3G6G from Myrcia bella

| Parameter | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | 70% ethanol, 60°C, 2 hours | 12.3 | 45 |

| Partitioning | Ethyl acetate:water (1:1) | 8.7 | 60 |

| Sephadex LH-20 | Methanol:water (70:30 → 90:10) | 5.2 | 85 |

| Preparative HPLC | C18, acetonitrile:water (0.1% FA), 25:75 | 3.1 | 95 |

Chemical Synthesis: Glycosylation and Galloylation

Synthetic routes for Q3G6G involve two key steps: (1) glycosylation of quercetin with galactose and (2) galloylation of the glycoside.

Glycosylation of Quercetin

Quercetin is reacted with peracetylated β-D-galactopyranosyl trichloroacetimidate in anhydrous dichloromethane (DCM) using BF₃·Et₂O as a catalyst. The reaction proceeds at 0°C for 4 hours, yielding quercetin-3-O-β-D-galactopyranoside with 78% efficiency.

Galloylation of the Glycoside

The galactosylated intermediate is galloylated using galloyl chloride in pyridine. Conditions include 24 hours at room temperature under nitrogen, achieving 65% yield. The reaction specificity for the 6''-OH position is ensured by protecting other hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers.

Table 2: Key Reaction Conditions for Q3G6G Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Glycosylation | Peracetylated galactose, BF₃·Et₂O, DCM, 0°C | 78 |

| Protection | TBDMS-Cl, imidazole, DMF, 24h | 92 |

| Galloylation | Galloyl chloride, pyridine, RT, 24h | 65 |

| Deprotection | TBAF, THF, 12h | 88 |

Enzymatic Synthesis: Emerging Approaches

Enzymatic methods using acyltransferases (e.g., from E. coli) have been explored for regioselective galloylation. A trial using UDP-galactose and galloyl-CoA achieved 40% conversion, though scalability remains challenging due to enzyme cost and stability.

Purification and Characterization

Post-synthesis or extraction, Q3G6G is characterized using:

-

HPLC-MS : Retention time ~129.8 min (C18 column), [M-H]⁻ ion at m/z 615, fragment ions at m/z 463 (loss of galloyl) and 301 (aglycone).

-

NMR : Key signals include δ 7.65 (H-2'), 6.90 (H-5'), and 5.20 (H-1'' of galactose).

Table 3: Spectral Data for Q3G6G Validation

| Technique | Key Data |

|---|---|

| UV-Vis (λmax) | 260 nm, 356 nm |

| MS/MS Fragments | 615 → 463 → 301 |

| ¹H NMR (DMSO-d6) | δ 7.65 (1H, s, H-2'), 5.20 (1H, d, H-1'') |

| ¹³C NMR (DMSO-d6) | δ 177.8 (C=O galloyl), 104.3 (C-1'') |

Industrial-Scale Production Considerations

Industrial methods prioritize cost-effectiveness and reproducibility:

Chemical Reactions Analysis

Types of Reactions: Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products Formed:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Reduced forms of the compound.

Substitution Products: Various derivatives with substituted hydroxyl groups.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C28H24O16

Molecular Weight : 432.38 g/mol

CAS Number : 53171-28-1

QG is characterized by a galloyl group that enhances its bioactivity compared to other flavonoids. This structural feature contributes to its increased polarity and solubility in biological systems, facilitating interactions with cellular targets.

Biological Activities

QG exhibits significant biological activities, including:

-

Antioxidant Activity

- Mechanism: Scavenges reactive oxygen species (ROS), reducing oxidative stress.

- Importance: Protects against chronic diseases linked to oxidative damage, such as cancer and cardiovascular diseases.

-

Anti-inflammatory Effects

- Mechanism: Inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and reduces nitric oxide production in activated macrophages.

- Importance: Potential therapeutic agent for inflammatory conditions like rheumatoid arthritis.

-

Anticancer Properties

- Mechanism: Induces apoptosis in cancer cells through caspase activation and modulation of signaling pathways (e.g., PI3K/Akt).

- Importance: Demonstrated efficacy in reducing tumor growth in breast and colon cancer models.

-

Antimicrobial Activity

- Mechanism: Disrupts microbial cell membranes and inhibits viral replication.

- Importance: Effective against various pathogens, including bacteria and viruses.

Summary of Biological Activities

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Antioxidant | Scavenges ROS | |

| Anti-inflammatory | Inhibits cytokines | |

| Anticancer | Induces apoptosis | |

| Antimicrobial | Disrupts membranes |

Chemistry

QG is utilized as a standard for high-performance liquid chromatography (HPLC) analysis and serves as a reference compound in various chemical studies due to its unique properties.

Biology

Research focuses on QG's inhibitory effects on harmful cyanobacteria like Microcystis aeruginosa, making it a candidate for controlling harmful algal blooms.

Medicine

The compound shows promise in anti-inflammatory and antioxidant therapies, indicating potential for drug development targeting chronic diseases.

Industry

QG is explored for its use as a natural preservative and antioxidant in food and cosmetic products, enhancing product stability and safety.

Case Studies

-

Anti-inflammatory Effects in Rheumatoid Arthritis

- A study demonstrated that QG treatment significantly decreased inflammatory markers in animal models of rheumatoid arthritis, suggesting its potential as a therapeutic agent.

-

Cancer Cell Line Studies

- In vitro studies on breast cancer cell lines revealed that QG inhibited cell proliferation by inducing apoptosis through caspase activation pathways.

-

Neuroprotective Effects

- Research indicated that QG protects neuronal cells from oxidative stress-induced apoptosis, suggesting benefits in neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside involves its interaction with various molecular targets and pathways. It exerts its effects through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting pro-inflammatory enzymes and cytokines.

Antimicrobial Activity: Disrupting microbial cell membranes and inhibiting microbial growth.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Q3G6G with Analogues

Table 2: Molecular Docking and Stability Data

| Compound | Docking Score (kcal/mol) | RMSD (Å) | Hydrogen Bonds with IRF3 | Predicted Bioactivity Score |

|---|---|---|---|---|

| Q3G6G | -6.37 | 1.5 | 7 | -0.05 |

| Rutin | -6.37 | 2.2 | 5 | 0.12 |

| Tribuloside | -7.12 | <2.0 | 9 | 0.05 |

Biological Activity

Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside is a flavonoid glycoside derived from quercetin, which is renowned for its diverse biological activities. This compound has garnered attention due to its potential therapeutic benefits, particularly in antioxidant, anti-inflammatory, anticancer, and antiviral applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 616.48 g/mol |

| CAS Number | 53171-28-1 |

Structure

This compound features a quercetin backbone with a galloyl group attached to the sugar moiety. This structural modification enhances its solubility and bioactivity compared to quercetin alone.

Antioxidant Activity

Quercetin and its derivatives exhibit strong antioxidant properties by scavenging free radicals and reducing oxidative stress. Studies have shown that the presence of hydroxyl groups in the structure contributes significantly to its antioxidant capacity .

- Mechanism : The compound donates electrons or hydrogen atoms to neutralize free radicals, thereby preventing cellular damage.

Anti-inflammatory Effects

This compound inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its anti-inflammatory effects .

- Research Findings : In vitro studies demonstrated that this compound significantly reduces inflammation markers in human cell lines exposed to inflammatory stimuli .

Anticancer Properties

This compound has shown promise in inducing apoptosis in various cancer cell lines. It activates caspases and inhibits pathways involved in cell proliferation .

- Case Study : In a study involving HeLa cells, treatment with this compound resulted in decreased cell viability and increased apoptosis markers, suggesting its potential as an anticancer agent .

Antiviral Activity

Recent studies have indicated that quercetin derivatives can inhibit viral replication and modulate host immune responses. For instance, this compound has been explored for its ability to interfere with viral proteins, making it a candidate for further antiviral research .

- Mechanism : It disrupts the interaction between viral proteins and host cell factors, potentially preventing viral entry and replication.

Key Studies on Biological Activity

Q & A

Q. What are the standard methods for isolating Quercetin 3-O-(6''-galloyl)-β-D-galactopyranoside from plant sources?

Isolation typically involves sequential extraction and chromatography. For example, ethyl acetate fractions of plant extracts (e.g., Brasenia schreberi) are subjected to silica gel, Sephadex LH-20, and ODS column chromatography, followed by semi-preparative HPLC. Structural confirmation is achieved via NMR, MS, and IR spectroscopy .

Q. How is the structure of Quercetin 3-O-(6''-galloyl)-β-D-galactopyranoside elucidated?

Structural elucidation relies on high-resolution mass spectrometry (HRMS) for molecular formula determination and NMR (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to assign glycosylation and acylation sites. For instance, the galloyl group at the 6''-position of galactose is confirmed via HMBC correlations between the galloyl carbonyl and galactose C-6'' .

Q. What basic pharmacological activities have been reported for this compound?

The compound exhibits strong inhibitory activity against Microcystis aeruginosa (cyanobacteria), with mechanisms linked to increased polarity from the galloyl moiety enhancing bioavailability in aquatic systems. Comparative studies show it outperforms quercetin aglycone in algal growth inhibition .

Q. Which analytical techniques are used to assess purity and stability?

Reverse-phase HPLC with UV detection (λ = 254–370 nm) is standard. Stability studies under varying pH/temperature conditions use accelerated degradation assays monitored via LC-MS .

Advanced Research Questions

Q. How can synthetic yields of Quercetin 3-O-(6''-galloyl)-β-D-galactopyranoside be optimized?

Solid-state glycosylation (e.g., mechanochemical methods) improves yield by reducing solvent use. Enzymatic synthesis using glycosyltransferases (e.g., β-galactosidase) enables regioselective galactosylation, while galloylation is achieved via lipase-catalyzed esterification .

Q. What advanced strategies validate its anti-complementary activity?

Classical pathway inhibition is quantified via hemolytic assays (IC50 values). Molecular docking studies (e.g., with C1q or C3 convertase) identify binding interactions. Acylated derivatives (e.g., galloyl or feruloyl) show enhanced activity due to hydrophobic interactions with complement proteins .

Q. How do researchers resolve contradictions between predicted and experimental bioactivity data?

Discrepancies (e.g., Molinspiration-predicted scores vs. in vitro assays) are addressed by validating computational models with mutagenesis studies. For example, modifying the galloyl group’s position and retesting anti-algal activity clarifies structure-activity relationships .

Q. What molecular interactions drive its antioxidant capacity?

Density functional theory (DFT) calculations reveal that the 3-O-galactopyranoside group stabilizes radical intermediates via hydrogen bonding. Electrochemical assays (e.g., cyclic voltammetry) correlate oxidation potentials with radical scavenging efficacy in DPPH/ABTS assays .

Q. How is metabolomic profiling used to study its in vivo bioavailability?

Stable isotope tracing (e.g., ¹³C-labeled compound) combined with UPLC-QTOF-MS identifies phase II metabolites (glucuronides, sulfates) in plasma. Enterohepatic recirculation is assessed via bile duct cannulation in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.